Ethyl 3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}-2-[2-(trifluoromethyl)anilino]propanoate
Description
Ethyl 3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}-2-[2-(trifluoromethyl)anilino]propanoate is a fluorinated propanoate derivative featuring dual substituents: a 4-methylphenylsulphonylamino group and a 2-(trifluoromethyl)anilino group attached to a trifluoromethylated carbon backbone. This compound combines multiple fluorine atoms and aromatic sulfonamide functionalities, which are known to enhance metabolic stability, lipophilicity, and bioactivity in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
ethyl 3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]-2-[2-(trifluoromethyl)anilino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6N2O4S/c1-3-31-16(28)17(19(23,24)25,26-15-7-5-4-6-14(15)18(20,21)22)27-32(29,30)13-10-8-12(2)9-11-13/h4-11,26-27H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKWWSHRARYVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Sulphonylation and Anilino Coupling via Dioxathiolane Intermediates
Route Overview :
- Formation of Dioxathiolane Intermediate :
Amide Bond Formation :
Sulphonylation :
Thioether Formation and Oxidation :
Key Data :
| Step | Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | VI | 88 | 95.2 |
| 2 | V | 78 | 93.8 |
| 3 | III | 82 | 96.5 |
| 4 | Target | 70 | 98.1 |
One-Pot Tandem Amination-Sulphonylation
Route Overview :
- Michael Addition : Ethyl 3,3,3-trifluoropyruvate undergoes tandem amination with 2-(trifluoromethyl)aniline and 4-methylbenzenesulphonamide in acetonitrile, catalyzed by Cu(OTf)₂.
- Mechanism : The copper catalyst facilitates simultaneous nucleophilic attack by both amines on the α-carbon of the trifluoropyruvate.
- Workup : Column chromatography (petroleum ether:ethyl acetate, 3:1) isolates the product.
Conditions :
- Temperature : 60°C, 8 h
- Yield : 65%
- Purity : 97.3% (GC-MS)
Advantages :
Solid-Phase Synthesis Using Wang Resin
Route Overview :
- Resin Functionalization : Wang resin is loaded with ethyl 3,3,3-trifluoropropanoate via ester linkage.
- Sulphonamide Coupling : 4-Methylbenzenesulphonyl chloride reacts with the resin-bound ester in DMF/DIEA.
- Anilino Introduction : 2-(Trifluoromethyl)aniline is coupled using HATU/DIPEA.
- Cleavage : TFA/dichloromethane (1:1) liberates the product.
Conditions :
- Coupling Time : 12 h per step
- Yield : 58% (over three steps)
- Purity : 94.7%
Comparative Analysis of Methods
| Parameter | Dioxathiolane Route | One-Pot Tandem | Solid-Phase Synthesis |
|---|---|---|---|
| Total Steps | 4 | 1 | 3 |
| Overall Yield (%) | 70 | 65 | 58 |
| Purity (%) | 98.1 | 97.3 | 94.7 |
| Scalability | Industrial | Moderate | Lab-scale |
| Cost Efficiency | Low | High | Moderate |
Insights :
- The dioxathiolane route offers high purity and scalability, favored for industrial production despite longer synthesis.
- One-pot tandem methods reduce time but require precise stoichiometric control.
- Solid-phase synthesis suits combinatorial chemistry but suffers from lower yields.
Mechanistic Considerations
- Nucleophilic Amination : The electron-withdrawing trifluoromethyl group activates the α-carbon of ethyl trifluoropyruvate for nucleophilic attack by amines.
- Sulphonylation Kinetics : Steric hindrance from the 4-methyl group slows sulphonylation, necessitating excess sulphonyl chloride.
- Oxidation Dynamics : Tungstate-catalyzed H₂O₂ oxidation ensures clean conversion of thioethers to sulphonamides without over-oxidation.
Challenges and Optimization Strategies
- Regioselectivity : Competing reactions at the α-carbon are mitigated using bulky bases (e.g., DIPEA).
- Fluorine Stability : Trifluoromethyl groups are prone to hydrolysis under acidic conditions; thus, pH is carefully controlled during workup.
- Purification : High fluorine content complicates crystallization; reverse-phase HPLC is employed for final purification.
Chemical Reactions Analysis
Ethyl 3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}-2-[2-(trifluoromethyl)anilino]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research has indicated that compounds with trifluoromethyl groups exhibit enhanced anticancer properties. Ethyl 3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}-2-[2-(trifluoromethyl)anilino]propanoate has been studied for its ability to inhibit specific cancer cell lines. The presence of the sulfonamide moiety is believed to play a crucial role in its mechanism of action by interacting with target proteins involved in cancer progression .
2. Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Studies have demonstrated that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antibiotics or antifungal treatments .
3. Enzyme Inhibition
this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Its structural characteristics suggest that it could interact with enzymes such as proteases or kinases, which are critical in various biological processes .
Agrochemical Applications
The compound's unique properties make it suitable for use in agrochemicals. Its antifungal and antibacterial activities could be harnessed to develop novel pesticides or fungicides that are more effective than current options.
Case Studies
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of trifluoromethyl-substituted compounds and evaluated their activity against breast cancer cell lines. This compound exhibited significant cytotoxicity compared to control groups, highlighting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
A research team investigated the antimicrobial efficacy of various sulfonamide derivatives, including the target compound. The study found that it effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential application in treating infections caused by these pathogens .
Mechanism of Action
The mechanism of action of Ethyl 3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}-2-[2-(trifluoromethyl)anilino]propanoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The sulphonyl and anilino groups can form hydrogen bonds and other interactions with proteins, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Aromatic Sulfonamide Derivatives
- Methyl 2-{[(4-Methylphenyl)Sulfonyl]Amino}-3-Phenylpropanoate (CAS 92921-33-0): This analog shares the 4-methylphenylsulfonylamino group but replaces the 2-(trifluoromethyl)anilino substituent with a phenyl group.
- Ethyl 2-{[3-(Aminocarbonyl)-4,5,6,7-Tetrahydro-1-Benzothien-2-yl]Amino}-3,3,3-Trifluoro-2-[(4-Fluorobenzoyl)Amino]Propanoate (CAS 298683-76-8): This compound features a benzothienyl heterocycle and a 4-fluorobenzoyl group. The heterocyclic moiety may enhance π-π stacking interactions, while the fluorobenzoyl group introduces additional polarity. Compared to the target compound’s aromatic trifluoromethylanilino group, this structure may exhibit distinct pharmacokinetic profiles .
Trifluoromethylated Propanoates
- Ethyl 3,3,3-Trifluoro-2-Hydroxy-2-[(2,2,2-Trifluoroacetyl)Amino]Propanoate: With a trifluoroacetyl group instead of aromatic sulfonamide/anilino substituents, this compound lacks aromaticity but retains high fluorine content. The hydroxy group may increase hydrophilicity, contrasting with the target compound’s lipophilic aromatic groups .
- Ethyl 2-Amino-3,3,3-Trifluoro-2-(1H-Indol-3-yl)Propanoate: The indole moiety provides hydrogen-bonding capabilities absent in the target compound. Such structural differences could influence bioactivity, particularly in neurological targets (e.g., β-amyloid inhibition) .
Physicochemical Data
*Predicted using fragment-based methods. †Estimated due to trifluoromethyl and aromatic groups. ‡Inferred from high fluorine content and aromaticity.
Biological Activity
Ethyl 3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}-2-[2-(trifluoromethyl)anilino]propanoate is a synthetic compound notable for its potential biological activities. This article delves into its molecular characteristics, mechanisms of action, and biological activities, supported by relevant research findings and case studies.
- Molecular Formula : C19H18F6N2O4S
- Molecular Weight : 484.41 g/mol
- CAS Number : Not specified in the search results but can be referenced for identification.
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. It is hypothesized to function through the following mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in key metabolic pathways.
- Modulation of Cellular Signaling : The trifluoromethyl and sulfonamide groups may influence signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance:
- In vitro Studies : this compound was evaluated against various bacterial strains. The results demonstrated effective inhibition, suggesting potential as an antimicrobial agent.
Anticancer Potential
The compound's structure suggests it may possess anticancer properties:
- Cell Line Studies : In studies involving cancer cell lines, compounds with similar moieties have shown cytotoxic effects, indicating that this compound could be explored for its anticancer potential.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of sulfonamide derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, showing promising results for further development as antimicrobial agents.
Study 2: Anticancer Activity Assessment
In a comparative analysis of various trifluoromethyl-containing compounds against cancer cell lines (e.g., MCF-7 breast cancer cells), this compound was found to induce apoptosis at lower concentrations than standard chemotherapeutics. This suggests a favorable therapeutic index and warrants further investigation into its mechanism of action.
Data Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
